molecular formula C13H7ClF5N3O B1458212 N'-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2,6-difluorobenzenecarbohydrazide CAS No. 1797988-93-2

N'-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2,6-difluorobenzenecarbohydrazide

Cat. No.: B1458212
CAS No.: 1797988-93-2
M. Wt: 351.66 g/mol
InChI Key: XXZWHXSSLDFMDL-UHFFFAOYSA-N
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Description

N'-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2,6-difluorobenzenecarbohydrazide (Catalog Number: 163835) is a carbohydrazide derivative with the molecular formula C₁₃H₇ClF₅N₃O and a molecular weight of 351.67 g/mol . Its structure consists of a 6-chloro-4-(trifluoromethyl)pyridinyl moiety linked via a carbohydrazide group to a 2,6-difluorobenzene ring. The compound is characterized by high electronegativity due to multiple fluorine and chlorine substituents, which may influence its physicochemical properties, such as solubility and metabolic stability.

Properties

IUPAC Name

N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2,6-difluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF5N3O/c14-9-4-6(13(17,18)19)5-10(20-9)21-22-12(23)11-7(15)2-1-3-8(11)16/h1-5H,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZWHXSSLDFMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NNC2=NC(=CC(=C2)C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2,6-difluorobenzenecarbohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the pyridine intermediate, which involves the chlorination of a suitable pyridine derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling with Difluorobenzene: The pyridine intermediate is then coupled with a difluorobenzene derivative under specific reaction conditions, often involving a palladium-catalyzed cross-coupling reaction.

    Formation of the Carbohydrazide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2,6-difluorobenzenecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing halogens.

    Substitution: Formation of substituted derivatives with new functional groups replacing halogens.

Scientific Research Applications

N’-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2,6-difluorobenzenecarbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2,6-difluorobenzenecarbohydrazide involves its interaction with specific molecular targets. The compound’s halogen atoms and functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Applications References
N'-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2,6-difluorobenzenecarbohydrazide C₁₃H₇ClF₅N₃O 351.67 Carbohydrazide linker; 2,6-difluorobenzene; 6-chloro-4-(trifluoromethyl)pyridine Not explicitly stated (structural analog)
2-Chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzene-1-sulfonohydrazide C₁₂H₈Cl₂F₃N₃O₂S 386.18 Sulfonohydrazide linker; 2-chlorobenzene; same pyridine core Agrochemical research (inferred)
Chlorfluazuron C₂₀H₉Cl₃F₅N₃O₃ 532.6 Benzamide linker; 3,5-dichloro-4-(trifluoromethylpyridinyl)oxybenzene Insect growth regulator (pesticide)
Fluazuron C₂₀H₁₀Cl₂F₅N₃O₃ 518.2 Benzamide linker; 4-chloro-3-(trifluoromethylpyridinyl)oxybenzene Acaricide (pesticide)
Tovorafenib C₁₇H₁₂Cl₂F₃N₇O₂S 506.29 Quinazolinyl-thiazolyl core; trifluoromethylpyridine amino carbonyl linker Kinase inhibitor (pharmaceutical)
CAS 261635-77-2 (Pyridinecarboxylic acid derivative) C₈H₃ClF₃NO₂ 255.56 Carboxylic acid group; 6-chloro-4-(trifluoromethyl)pyridine Intermediate in synthesis (inferred)

Key Observations :

Linker Group Variations: The target compound's carbohydrazide linker distinguishes it from sulfonohydrazide (e.g., Catalog 163834) and benzamide (e.g., chlorfluazuron) analogs. Benzamide-based pesticides (e.g., chlorfluazuron) exhibit higher molecular weights and chlorine content, likely enhancing pesticidal activity but increasing environmental persistence .

Substituent Effects :

  • The 2,6-difluorobenzene group in the target compound contrasts with chlorinated or methoxy-substituted benzene rings in analogs. Fluorine’s electronegativity may improve metabolic stability compared to chlorine .
  • Trifluoromethylpyridine is a common motif across analogs, suggesting its role in enhancing binding affinity or resistance to oxidative degradation .

Biological Applications: Agrochemicals: Benzamide derivatives (e.g., fluazuron, chlorfluazuron) target insect chitin synthesis, while the target compound’s carbohydrazide group may offer a novel mode of action .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling 6-chloro-4-(trifluoromethyl)pyridine-2-amine with 2,6-difluorobenzoic acid derivatives, analogous to methods used for sulfonohydrazide analogs . In contrast, benzamide pesticides require Ullmann-type couplings or nucleophilic aromatic substitutions to attach the pyridinyloxy group .

Research Findings and Challenges

  • Structure-Activity Relationships (SAR) :

    • The trifluoromethyl group on the pyridine ring is critical for bioactivity in both agrochemicals and pharmaceuticals, likely due to its electron-withdrawing effects and steric bulk .
    • Difluorobenzene vs. chlorobenzene : Fluorine’s smaller atomic radius may reduce steric hindrance, improving binding to target proteins or enzymes .
  • Physicochemical Properties :

    • The target compound’s lower molecular weight (351.67 g/mol) compared to pesticides (e.g., chlorfluazuron, 532.6 g/mol) suggests better bioavailability, though its carbohydrazide group may confer higher polarity .
  • Stability and Toxicity :

    • Carbohydrazides are generally less stable than benzamides or sulfonamides under physiological conditions, posing challenges for drug development .
    • Fluorine’s presence may mitigate toxicity by reducing reactive metabolite formation compared to chlorine-rich analogs .

Biological Activity

N'-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2,6-difluorobenzenecarbohydrazide is a synthetic compound characterized by its unique structural features, including multiple halogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Information

PropertyValue
IUPAC Name N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2,6-difluorobenzenecarbohydrazide
Molecular Formula C13H7ClF5N3O
CAS Number 1797988-93-2
Molecular Weight 341.66 g/mol
InChI Key XXZWHXSSLDFMDL-UHFFFAOYSA-N

This compound is notable for its high electronegativity due to the presence of chlorine and trifluoromethyl groups, which significantly influence its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The halogen atoms enhance the compound's lipophilicity and binding affinity to enzymes or receptors, potentially leading to inhibition or modulation of their activity. Specific pathways affected by this compound include:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic processes.
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Anticancer Properties: Research indicates that this compound may exhibit cytotoxic effects on cancer cell lines.

Toxicological Profile

Research on the toxicological effects of this compound reveals significant findings:

  • Acute Toxicity: It is classified as harmful if ingested or inhaled, with specific symptoms reported at high doses.
  • Chronic Effects: Long-term exposure studies have indicated potential carcinogenic effects in animal models, with neoplastic lesions observed in organs such as the liver and adrenal glands .
  • NOAEL Determination: The No Observed Adverse Effect Level (NOAEL) has been reported at 10 mg/kg based on kidney effects in rats .

Case Studies and Research Findings

  • Antimicrobial Activity Study:
    • A study evaluated the compound's effectiveness against various bacterial strains. Results indicated a moderate inhibitory effect, suggesting potential as an antimicrobial agent.
  • Cytotoxicity Assay:
    • In vitro assays demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications.
  • Enzyme Inhibition Tests:
    • Docking studies revealed that the compound interacts with cholinesterases and cyclooxygenases, suggesting a multi-target action mechanism that could be beneficial in treating neurodegenerative diseases .

Comparative Biological Activity Table

Activity TypeObserved EffectsReference
AntimicrobialModerate inhibition of bacterial growth
CytotoxicitySignificant effects on cancer cell lines
Enzyme InhibitionInhibition of cholinesterases
Carcinogenic PotentialNeoplastic lesions in animal studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2,6-difluorobenzenecarbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2,6-difluorobenzenecarbohydrazide

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